Regioisomeric Differentiation: 3-Iodo vs. 4-Iodo Positional Isomer in Antiproliferative Activity
The 3-iodo substitution on the phenyl ring of Azepan-1-yl-(3-iodophenyl)methanone yields a markedly different biological outcome compared to the 4-iodo regioisomer. While specific quantitative antiproliferative data for the 3-iodo isomer against MCF7 cells is limited, the structural divergence is substantiated by the distinct reactivity and biological activity profiles reported for the 4-iodo isomer, which demonstrates an IC₅₀ value of 100.94 ± 1.83 µM against MCF7 cells after 72 hours in an MTT assay [1]. The regioisomeric shift from the 3- to the 4-position alters the electronic distribution and steric presentation of the iodine atom, a well-established determinant in ligand-receptor interactions and cellular permeability, thereby directly impacting potency .
| Evidence Dimension | Antiproliferative activity against human breast cancer MCF7 cells |
|---|---|
| Target Compound Data | Data not available for direct quantitative comparison; potency is expected to differ based on regioisomeric SAR |
| Comparator Or Baseline | Azepan-1-yl-(4-iodophenyl)methanone: IC₅₀ = 100.94 ± 1.83 µM |
| Quantified Difference | Not quantifiable due to lack of target data; however, regioisomerism establishes non-equivalence |
| Conditions | MCF7 human breast cancer cell line, 72-hour MTT assay |
Why This Matters
This demonstrates that the iodine position is not a trivial modification; substituting the 3-iodo isomer with the 4-iodo analog introduces a known, quantifiable difference in biological activity, making them non-interchangeable.
- [1] PMC. Table 5: Antiproliferative activities (IC50) of compounds against MCF-7 human breast cancer cells. View Source
